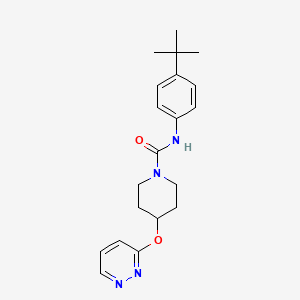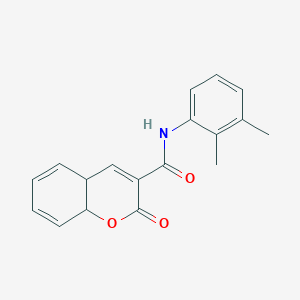![molecular formula C11H14BrClN2O B2399780 2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride CAS No. 1215527-49-3](/img/structure/B2399780.png)
2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride, commonly known as BMAA-HCl, is an organobromide compound with a wide range of applications in the pharmaceutical, biotechnological, and agricultural industries. BMAA-HCl is a derivative of the amino acid alanine, and is synthesized through several chemical reactions. It has been studied extensively in the scientific community, and has been found to have a number of biochemical and physiological effects.
科学的研究の応用
BMAA-HCl has been studied extensively in the scientific community, and has been found to have a number of applications in the pharmaceutical, biotechnological, and agricultural industries. BMAA-HCl has been used as an inhibitor of bacterial growth, an antibiotic, and a fungicide. It has also been studied as a potential treatment for Alzheimer’s disease, and as a potential tool for gene therapy.
作用機序
The mechanism of action of BMAA-HCl is not yet fully understood. It is thought to act as an inhibitor of bacterial growth by disrupting the cell membrane of the bacteria. It is also thought to act as an antibiotic by interfering with the synthesis of proteins in the bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMAA-HCl have been studied extensively. It has been found to be a potent inhibitor of bacterial growth, and has been shown to have a number of other biological effects. In animal studies, BMAA-HCl has been found to have an effect on the nervous system, and has been found to be toxic to a number of organs, including the liver, kidney, and brain.
実験室実験の利点と制限
The main advantage of using BMAA-HCl in laboratory experiments is its ability to act as an inhibitor of bacterial growth. It is also relatively easy to synthesize, and is relatively stable in solution. However, it is toxic to a number of organs, and should be handled with caution in the laboratory.
将来の方向性
The potential future directions for BMAA-HCl research include further study into its mechanism of action, its potential applications in the pharmaceutical and biotechnological industries, and its potential use as a treatment for Alzheimer’s disease and other neurological disorders. Additionally, further research into its potential toxicity and its effects on the environment is needed. Finally, further research into its potential use as a fungicide and insecticide is also needed.
合成法
The synthesis of BMAA-HCl involves a series of chemical reactions. The first step is the reaction of 2-bromo-3-phenylpropionic acid with 2-methoxyethylamine in a solvent such as acetonitrile. This reaction produces 2-(3-bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile, which is then reacted with hydrochloric acid to form BMAA-HCl. This process is known as the Hofmann rearrangement, and is a common method for synthesizing organobromide compounds.
特性
IUPAC Name |
2-(3-bromophenyl)-2-(2-methoxyethylamino)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O.ClH/c1-15-6-5-14-11(8-13)9-3-2-4-10(12)7-9;/h2-4,7,11,14H,5-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUIXVCKMSMYPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(C#N)C1=CC(=CC=C1)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

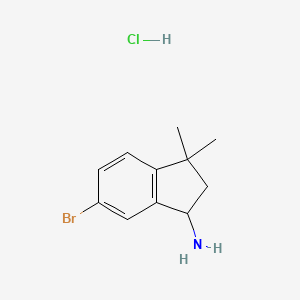
![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)
![Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2399700.png)
![Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2399702.png)
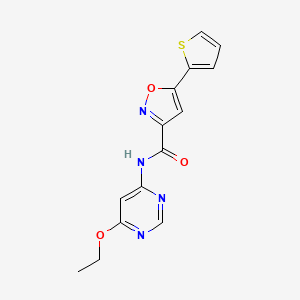
![Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate](/img/structure/B2399704.png)
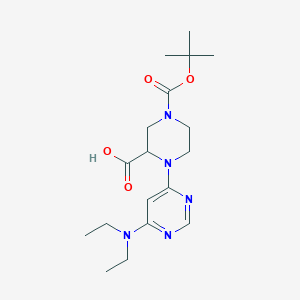
![8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399708.png)
![3-Azabicyclo[3.2.2]nonane hydrochloride](/img/structure/B2399712.png)
![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399717.png)
